molecular formula C6H6N2O4 B1362616 Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 42821-92-1

Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1362616
CAS No.: 42821-92-1
M. Wt: 170.12 g/mol
InChI Key: LNFWHIMRFZBBFO-UHFFFAOYSA-N
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Description

“Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . The IUPAC name for this compound is methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have been utilized in the synthesis of various biologically active compounds. A study by Fathalla et al. (2006) reported the synthesis of new pyrimidine derivatives, showing cytotoxic and antibacterial activities. These derivatives include 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine and its reactions with diazotized aromatic amines, producing compounds with potential antibacterial and antimicrobial activities (Fathalla, Radwan, Awad, & Mohamed, 2006).

Transformation into Tricyclic Compounds

Shutalev et al. (2008) described an interesting transformation of a pyrimidinone derivative, namely ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, into a novel tricyclic compound. This transformation, induced by strong bases, results in the formation of a complex structure, showcasing the chemical versatility of the base compound (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).

Antimicrobial and Anticancer Potential

A 2012 study by Sharma et al. synthesized and evaluated a series of tetrahydropyrimidine-5-carboxylic acid ethyl esters for their antimicrobial and anticancer properties. The study highlighted the potential of these derivatives in combating microbial infections and certain cancer cell lines, indicating their significance in medicinal chemistry (Sharma et al., 2012).

Catalytic Synthesis of Pyrimidine Derivatives

Research by Cahyana et al. (2022) explored the use of ionic liquids as catalysts for the synthesis of pyrimidine derivatives. They demonstrated the efficiency of l-proline nitrate in catalyzing the formation of various biologically active pyrimidine derivatives, further emphasizing the compound's utility in synthetic chemistry (Cahyana, Liandi, & Anwar, 2022).

Binding Analysis and Fluorescent Properties

A study by Pisudde et al. (2018) presented a comparative binding analysis of pyrimidine derivatives, includingtetrahydropyrimidine-5-carboxylate derivatives, to bovine serum albumin (BSA). This study provided insights into the interaction between these compounds and BSA, offering valuable information for drug development and protein-binding studies (Pisudde, Tekade, & Thakare, 2018).

Role in Thermodynamic Properties

The study of the thermodynamic properties of various esters of tetrahydropyrimidine-5-carboxylic acids, as conducted by Klachko et al. (2020), revealed significant insights into their combustion energies, enthalpies of formation, and other thermal properties. This research is crucial for understanding the stability and energy profiles of these compounds (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).

Antihypertensive Activity

Research by Rana et al. (2004) explored the synthesis and evaluation of dihydropyrimidines, including tetrahydropyrimidine-5-carboxylic acid ethyl esters, for antihypertensive activity. This study contributed to the understanding of the structure-activity relationship of these compounds in the context of hypertension treatment (Rana, Kaur, & Kumar, 2004).

Antibacterial Agent Synthesis

The ultrasound-promoted synthesis of pyrimidine derivatives, as demonstrated by Balaji et al. (2013), showcased the potential of these compounds as antibacterial agents. This study highlighted the efficiency of ultrasonic methods in synthesizing biologically active compounds with potential applications in treating bacterial infections (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

Safety and Hazards

“Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

methyl 2,4-dioxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-7-6(11)8-4(3)9/h2H,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFWHIMRFZBBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326588
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42821-92-1
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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